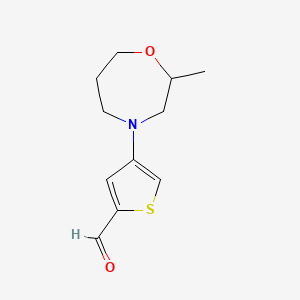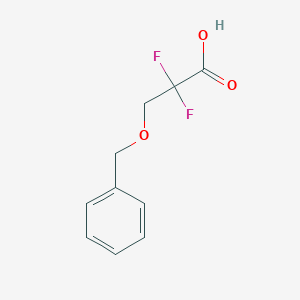
(E)-N'-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methyl Groups: The methyl groups at positions 5, 7, and 8 can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Carboximidamide Group: The carboximidamide group can be introduced by reacting the corresponding nitrile with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carboximidamide groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide.
5,7,8-Trimethylisoquinoline: Lacks the hydroxy and carboximidamide groups.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the methyl groups at positions 5, 7, and 8.
Uniqueness
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and methyl substitutions enhances its potential for diverse applications in various fields.
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
N'-hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C13H15N3O/c1-7-6-8(2)10-4-5-15-12(13(14)16-17)11(10)9(7)3/h4-6,17H,1-3H3,(H2,14,16) |
InChIキー |
PMHJMMXJJMOUMQ-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC(=C2C=CN=C(C2=C1C)/C(=N\O)/N)C |
正規SMILES |
CC1=CC(=C2C=CN=C(C2=C1C)C(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


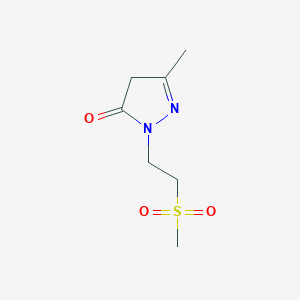

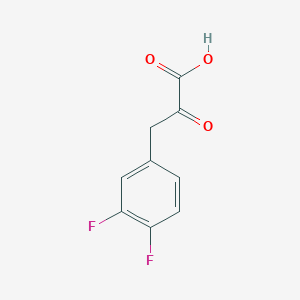
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)

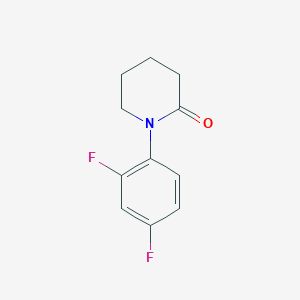


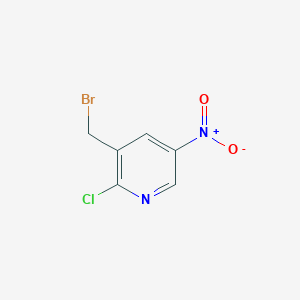
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
